molecular formula C17H17N3O3 B4964941 1-benzoyl-4-(4-nitrophenyl)piperazine

1-benzoyl-4-(4-nitrophenyl)piperazine

Cat. No. B4964941
M. Wt: 311.33 g/mol
InChI Key: KFWDPENVQUYXSR-UHFFFAOYSA-N
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Description

1-benzoyl-4-(4-nitrophenyl)piperazine, also known as BNPP, is a chemical compound that belongs to the class of piperazine derivatives. BNPP has been widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antifungal Properties

1-Benzoyl-4-(4-nitrophenyl)piperazine and its derivatives have shown potential as antimicrobial and antifungal agents. A study by Š. Pospíšilová et al. (2019) synthesized new N-phenylpiperazine derivatives and tested their activity against various pathogens, including Staphylococcus aureus, mycobacteria strains, Bipolaris sorokiniana, and Fusarium avenaceum. The study found moderate effectiveness of these compounds, with specific derivatives showing high inhibition activity against certain mycobacterial strains and Fusarium avenaceum, while being non-toxic to human and plant cells (Š. Pospíšilová et al., 2019).

Synthesis and Crystal Structures

Research into the synthesis and crystal structures of salts containing the 4-(4-nitrophenyl)piperazin-1-ium cation has been conducted to explore their chemical properties. Holehundi J. Shankara Prasad et al. (2022) prepared two new salts through co-crystallization with aromatic carboxylic acids. They found that the supramolecular assembly in these salts varied from two to three-dimensional structures (Holehundi J. Shankara Prasad et al., 2022).

Anti-Inflammatory Applications

1-Benzoyl-4-(4-nitrophenyl)piperazine derivatives have also been explored for their anti-inflammatory properties. A study by Aejaz Ahmed et al. (2017) synthesized novel compounds with piperazine derivatives and evaluated their anti-inflammatory activity using in-vitro and in-vivo methods. Certain compounds showed significant protection in membrane stabilization and rat paw oedema models, indicating potential for anti-inflammatory applications (Aejaz Ahmed et al., 2017).

Antibacterial Activities of Hydrazones

D. Yung et al. (1971) prepared new hydrazones of aminopiperazines, including derivatives of 1-benzoyl-4-(4-nitrophenyl)piperazine, and tested them for antibacterial activity against various bacterial strains. Some compounds demonstrated bactericidal and bacteriostatic effects, indicating potential for antibacterial use (D. Yung et al., 1971).

properties

IUPAC Name

[4-(4-nitrophenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-17(14-4-2-1-3-5-14)19-12-10-18(11-13-19)15-6-8-16(9-7-15)20(22)23/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWDPENVQUYXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-4-(4-nitrophenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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